

Diphenicillin Sodium (CAS 2289-50-1): An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Diphenicillin sodium*

Cat. No.: *B15494851*

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Abstract

Diphenicillin sodium, assigned the Chemical Abstracts Service (CAS) number 2289-50-1, is a member of the penicillin class of antibiotics. While its existence is confirmed in chemical databases, a comprehensive body of public-domain technical data, including detailed experimental protocols and extensive biological activity studies, is not readily available. This guide provides a framework for the type of in-depth technical information required for a thorough evaluation of a novel penicillin derivative, using the well-characterized Penicillin G sodium as a proxy for illustrative purposes. We will outline the typical physicochemical properties, the general mechanism of action for penicillins, and provide examples of experimental workflows and signaling pathway diagrams that would be essential for a complete technical whitepaper.

Introduction to Diphenicillin Sodium

Diphenicillin sodium is registered with the CAS number 2289-50-1.^[1] Limited information from chemical suppliers indicates its molecular formula is C₂₁H₁₉N₂O₄S.Na and it has a molecular weight of 418.447.^[1] Beyond these basic identifiers, detailed public information regarding its development, specific antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and clinical evaluation is scarce.

Penicillins, as a class, are β -lactam antibiotics that have been a cornerstone of antibacterial therapy for decades.[2][3] They are characterized by a core structure containing a thiazolidine ring fused to a β -lactam ring.[2] Modifications of the side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus have led to the development of a wide array of penicillin derivatives with varying properties.[2]

Physicochemical Properties

A comprehensive technical guide would include a detailed table of the physicochemical properties of **Diphenicillin sodium**. While specific data for this compound is unavailable, the following table illustrates the type of information that would be presented, using Penicillin G Sodium as an example.

Property	Value (for Penicillin G Sodium)	Reference
Molecular Formula	C ₁₆ H ₁₇ N ₂ NaO ₄ S	[4][5][6]
Molecular Weight	356.37 g/mol	[4][6]
Appearance	White to off-white crystalline powder	[4]
Solubility	Enhanced solubility in water compared to its free acid form.	[4]
Stability	Relatively stable under refrigerated conditions; can degrade in acidic or alkaline solutions and under heat.	[4]
pKa	~2.7	
Melting Point	214-217 °C (decomposes)	[7]

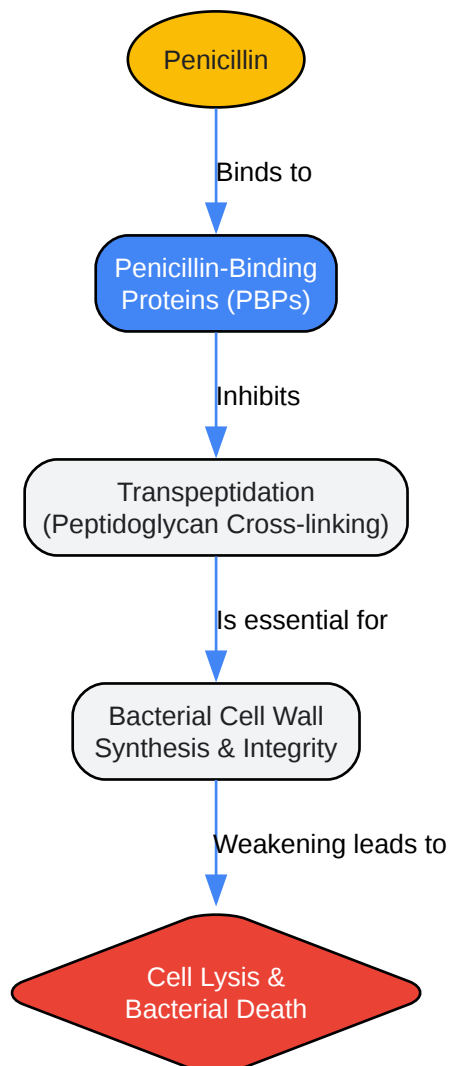
Mechanism of Action of Penicillins

Penicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for bacteria to maintain their structural integrity and survive. The following is a generalized mechanism of action for penicillin antibiotics.

- **Targeting Penicillin-Binding Proteins (PBPs):** Penicillins bind to and inactivate penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.^[8] Peptidoglycan is a critical component of the bacterial cell wall.
- **Inhibition of Transpeptidation:** By binding to PBPs, penicillins block the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall.
- **Cell Lysis:** The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.

The following diagram illustrates the generalized signaling pathway of penicillin action.

General Mechanism of Action of Penicillin



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Caption: General signaling pathway of penicillin antibiotics.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. For a compound like **Diphenicillin sodium**, a technical guide would include methodologies for

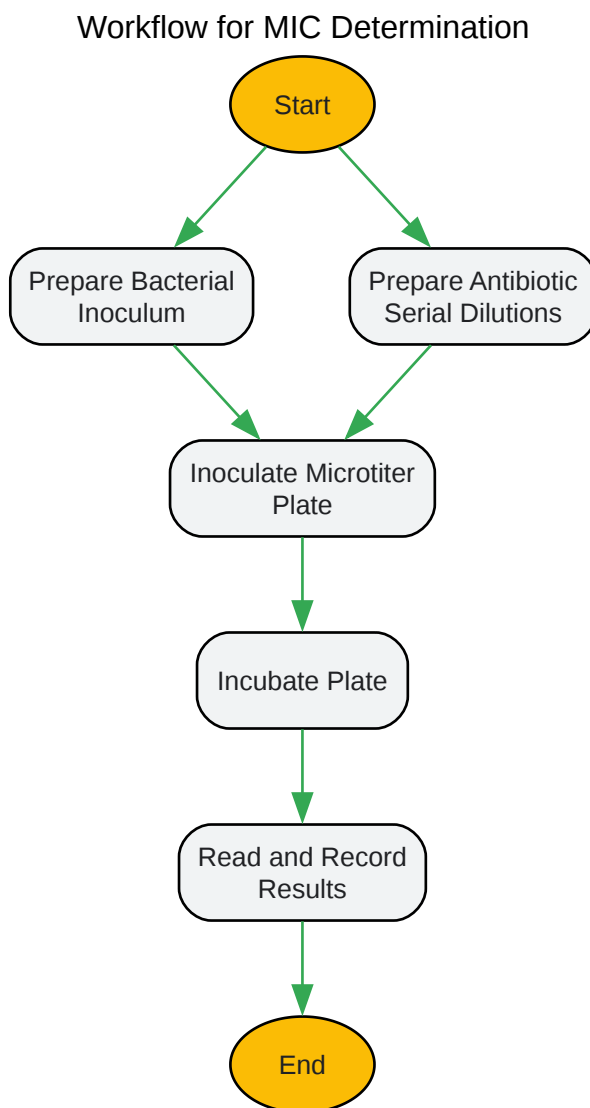
various assays. Below is an example of a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Example Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

- Preparation of Bacterial Inoculum:
 - A pure culture of the test bacterium is grown overnight on an appropriate agar medium.
 - Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
 - The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard.
 - The standardized inoculum is then diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- Preparation of Antibiotic Dilutions:
 - A stock solution of the antibiotic (e.g., **Diphenicillin sodium**) is prepared in a suitable solvent.
 - A series of two-fold dilutions of the antibiotic are prepared in broth in a 96-well microtiter plate.
- Inoculation and Incubation:
 - Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
 - Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included.
 - The plate is incubated at 35-37°C for 16-20 hours.
- Determination of MIC:

- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

The following diagram illustrates a typical experimental workflow for MIC determination.



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